molecular formula C23H18N2O3 B14300594 3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid CAS No. 123845-83-0

3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid

Cat. No.: B14300594
CAS No.: 123845-83-0
M. Wt: 370.4 g/mol
InChI Key: PHOGTKZJNJOIEV-UHFFFAOYSA-N
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Description

3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and aluminum chloride as catalysts.

    Attachment of the Benzoic Acid Moiety: The final step involves the reaction of the quinazolinone derivative with 2-bromoethyl benzoate in the presence of a base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoic acid moiety can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antibacterial and antifungal agent, making it a candidate for developing new antimicrobial drugs.

    Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins, leading to cell lysis and death. In cancer therapy, it inhibits enzymes involved in cell proliferation and survival, such as tyrosine kinases, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
  • 3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid stands out due to its unique combination of a quinazolinone core, phenyl group, and benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

123845-83-0

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-[2-(4-oxo-2-phenylquinazolin-3-yl)ethyl]benzoic acid

InChI

InChI=1S/C23H18N2O3/c26-22-19-11-4-5-12-20(19)24-21(17-8-2-1-3-9-17)25(22)14-13-16-7-6-10-18(15-16)23(27)28/h1-12,15H,13-14H2,(H,27,28)

InChI Key

PHOGTKZJNJOIEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=CC=C4)C(=O)O

Origin of Product

United States

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